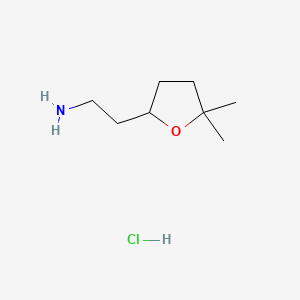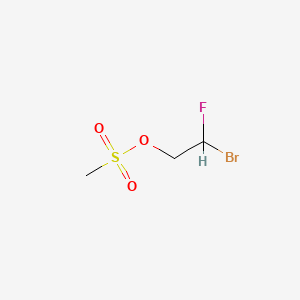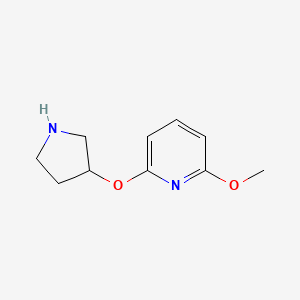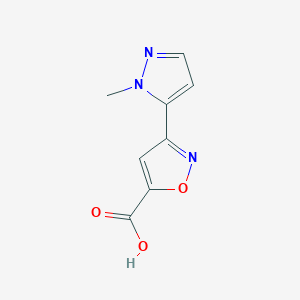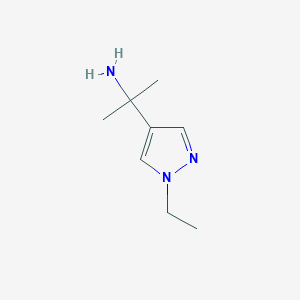
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine is an organic compound with the molecular formula C8H15N3 This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The ethyl group is attached to the nitrogen atom at position 1 of the pyrazole ring, and the propan-2-amine group is attached to the carbon atom at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-one using a reducing agent such as sodium borohydride. This reaction is typically carried out in an alcohol solvent such as methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents used in these reactions. These reactions are typically carried out in alcohol solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions. These reactions are typically carried out in organic solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may yield the corresponding amine.
科学研究应用
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool for studying biological pathways.
Industry: The compound can be used in the production of various industrial chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine can be compared with other similar compounds, such as:
1-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine: This compound has a methyl group instead of an ethyl group on the pyrazole ring.
2-(1-ethyl-1H-pyrazol-4-yl)ethanamine: This compound has an ethanamine group instead of a propan-2-amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethyl and propan-2-amine groups, which may confer unique chemical and biological properties.
属性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
2-(1-ethylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-4-11-6-7(5-10-11)8(2,3)9/h5-6H,4,9H2,1-3H3 |
InChI 键 |
RTBKQLRZVXBSJJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

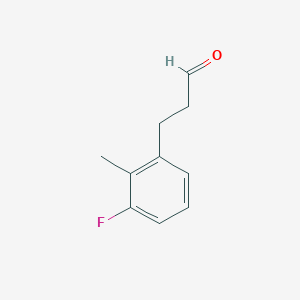
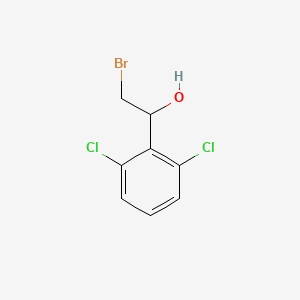
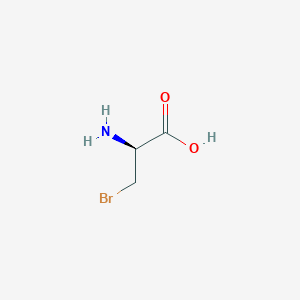
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
